molecular formula C17H19NO5S B2956854 Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate CAS No. 432001-30-4

Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate

Cat. No.: B2956854
CAS No.: 432001-30-4
M. Wt: 349.4
InChI Key: HFRCYYDKRGQJIM-UHFFFAOYSA-N
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Description

Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate is a chemical compound with the molecular formula C17H19NO5S and a molecular weight of 349.4 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate typically involves the reaction of N-phenylglycine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then methylated using methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate
  • Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate
  • Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate

Uniqueness

Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and can influence its reactivity, solubility, and biological activity .

Properties

IUPAC Name

methyl 2-(N-(4-ethoxyphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-3-23-15-9-11-16(12-10-15)24(20,21)18(13-17(19)22-2)14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRCYYDKRGQJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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